molecular formula C27H27N5O2S B2788454 5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-04-2

5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2788454
CAS No.: 851970-04-2
M. Wt: 485.61
InChI Key: MOMUBXZLXXYZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a furan-2-ylmethyl group and a benzhydrylpiperazine substituent. The benzhydrylpiperazine moiety is known for enhancing lipophilicity and blood-brain barrier penetration, while the furan ring contributes to π-π stacking interactions in biological targets . The hydroxyl group at position 6 may facilitate hydrogen bonding, critical for receptor binding.

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-19-28-27-32(29-19)26(33)25(35-27)24(22-13-8-18-34-22)31-16-14-30(15-17-31)23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-13,18,23-24,33H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMUBXZLXXYZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole and triazole ring system, which are known for their diverse biological activities. The presence of a benzylpiperazine moiety and a furan ring further enhances its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of triazole and thiazole have shown promising results in inhibiting the growth of breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The compound's structure suggests it may interact with cellular pathways involved in apoptosis and cell cycle regulation.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Reference
5-((4-Benzhydrylpiperazin-1-yl)...MCF-7TBD
3,4-Dichloro-furanone derivativesHCT116TBD
1,2,4-Triazole derivativesMCF-7TBD

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or pathways critical for cancer cell proliferation. For example, studies on related piperazine derivatives have shown that they can act as inhibitors of carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. The binding affinity and selectivity towards different CA isoforms highlight the potential for targeted therapies.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of various thiazole and triazole derivatives demonstrated that compounds with similar structures to our target compound exhibited significant inhibition of cancer cell viability. These findings suggest that modifications in the side chains can enhance or diminish activity against specific cancer types .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzylpiperazine derivatives revealed that alterations in the substituents on the piperazine ring significantly affect biological activity. The introduction of hydrophobic groups was found to enhance potency against certain cancers .
  • Comparative Analysis : A comparative analysis with other known anticancer agents indicated that while some compounds showed higher potency, the unique structural features of our target compound may confer advantages in terms of selectivity and reduced side effects .

Scientific Research Applications

The compound 5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Structural Overview

The compound is characterized by a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse pharmacological properties. The incorporation of a benzhydryl piperazine moiety and a furan ring enhances its potential as a therapeutic agent. This structural complexity allows for interactions with various biological targets.

Anticancer Activity

Several studies have indicated that compounds with thiazole and triazole rings exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. Research shows that similar compounds can disrupt cellular signaling pathways essential for cancer cell survival .
  • Case Study : A study reported the synthesis and evaluation of related thiazole-triazole derivatives, demonstrating that modifications to the structure could enhance cytotoxicity against specific cancer types, suggesting a promising avenue for further development .

Antimicrobial Properties

The thiazolo-triazole framework has also been linked to antimicrobial activity. Compounds with this structure have shown effectiveness against various bacterial strains and fungi.

  • Research Findings : A derivative of the compound was tested against Staphylococcus aureus and Candida albicans, showing notable inhibition zones in agar diffusion assays. This suggests potential as an antimicrobial agent in clinical settings .

Neuropharmacological Effects

The presence of the piperazine moiety suggests potential neuropharmacological applications. Piperazines are often explored for their effects on neurotransmitter systems.

  • Applications : Research indicates that derivatives can act as serotonin receptor antagonists or agonists, which may be beneficial in treating anxiety and depression disorders. The specific compound could be investigated for similar effects due to its structural components .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing advanced materials.

  • Polymer Chemistry : The incorporation of thiazole and triazole units into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that these materials could find applications in coatings and composites .

Photonic Applications

Compounds with similar structures have been explored for their photonic properties.

  • Optoelectronic Devices : The potential use of this compound in organic light-emitting diodes (OLEDs) is under investigation due to its ability to emit light upon excitation, making it suitable for various electronic applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolo-triazole core exhibits reactivity at nitrogen and sulfur centers. The piperazine and furan substituents may participate in alkylation or acylation under basic conditions.

Reaction Type Conditions Outcome Source
Aminoalkylation K2_2CO3_3, DMF, 80°CSubstitution at piperazine nitrogen with electrophilic reagents (e.g., alkyl halides)
Thiol-disulfide exchange NaOH, ethanol, refluxThiazole sulfur participates in redox reactions, forming disulfide bridges

Cyclocondensation Reactions

The triazole-thiazole fused system facilitates cyclocondensation with carbonyl compounds or α,β-unsaturated ketones.

Example Reaction:

Thiazolo-triazole+ChalconeAcOH, ΔPolycyclic adducts\text{Thiazolo-triazole} + \text{Chalcone} \xrightarrow{\text{AcOH, Δ}} \text{Polycyclic adducts}

Key Findings:

  • Microwave-assisted methods (165°C, 12.2 bar) improve yields by 20–30% compared to conventional heating .

  • Substituents on the furan ring influence regioselectivity due to steric and electronic effects .

Michael Addition Reactions

The electron-deficient triazole ring acts as a Michael acceptor.

Reported Data:

Nucleophile Catalyst Yield Application
ThiophenolEt3_3N, CH3_3CN78%Anti-inflammatory derivatives
MalononitrileDBU, DMSO65%Anticancer precursors

Oxidative Coupling Reactions

Visible-light-mediated protocols enable regioselective C–H functionalization at the thiazole C-5 position .

Mechanistic Insight:

  • Radical intermediates form via single-electron transfer (SET) pathways.

  • Substituents on the benzhydryl group modulate reaction efficiency (e.g., electron-donating groups increase radical stability) .

Biological Interaction Pathways

Although not strictly chemical reactions, the compound’s interactions with biological targets involve:

  • Hydrogen bonding : Piperazine NH and triazole N3 interact with enzyme active sites .

  • π-π stacking : Furan and benzhydryl groups enhance binding to hydrophobic pockets in kinases .

Stability Under Acidic/Basic Conditions

Condition Degradation Pathway Half-Life
0.1M HCl (25°C)Hydrolysis of triazole-thiazole bridge4.2 hours
0.1M NaOH (25°C)Piperazine ring opening1.8 hours

Data extrapolated from analog studies in .

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • C–S bond cleavage in the thiazole ring.

  • Furan ring oxidation to maleic anhydride derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The table below compares key structural and synthetic features of the target compound with related analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Synthesis Yield (%) Notable Properties
Target Compound: 5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole Benzhydrylpiperazine, furan-2-yl, -CH₃, -OH N/A N/A High lipophilicity (predicted)
5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole Benzoxazole Benzhydrylpiperazine, nitrobenzamido 177–180 67 Apoptosis-inducing activity (in vitro)
4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole Thiazole Benzhydrylpiperazine, 3-nitrobenzamido 232–234 28 Moderate cytotoxicity (reported)
5-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)thiazolo[3,2-b]triazol-6-ol Thiazolo[3,2-b]triazole 2-Fluorophenylpiperazine, furan-2-yl, -CH₃ N/A N/A Structural analog (fluorine substituent)

Key Observations :

  • Core Heterocycle : The thiazolo[3,2-b][1,2,4]triazole core in the target compound is distinct from benzoxazole or simple thiazole cores in . This triazole-thiazole fusion likely enhances metabolic stability compared to benzoxazoles .
  • However, the furan-2-yl group in the target compound may reduce steric hindrance compared to bulky nitrobenzamido substituents in , favoring receptor binding .
  • Synthetic Yields: compounds show variable yields (28–67%), influenced by substituent complexity.
Pharmacological Implications
  • Benzhydrylpiperazine Derivatives : Compounds with this moiety (e.g., ) demonstrate apoptosis induction via caspase-3 activation . The target compound’s benzhydrylpiperazine group may confer similar mechanisms, though its furan and triazole groups could modulate selectivity.
  • Nitro-Substituted Derivatives : The nitro groups in compounds improve electron-withdrawing properties but may increase toxicity risks, whereas the target compound’s hydroxyl group offers safer metabolic profiles .
Physicochemical Properties
  • Lipophilicity : The benzhydrylpiperazine and furan groups in the target compound likely result in a calculated logP >3, comparable to analogs (logP ~2.5–3.5). This suggests favorable membrane permeability .
  • Solubility : The hydroxyl group at position 6 may enhance aqueous solubility relative to nitro-substituted analogs in , which rely on polar nitro groups for solubility .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization to form the thiazolo-triazole core and coupling of the benzhydrylpiperazine and furan moieties via Mannich or alkylation reactions. Key challenges include low yields due to steric hindrance from the benzhydryl group and furan’s reactivity. Optimization strategies:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in coupling steps .
  • Temperature Control: Maintain 60–80°C for cyclization to avoid side reactions .
  • Catalysts: Employ triethylamine or Pd-based catalysts for Suzuki-Miyaura coupling (if applicable) .
  • Purification: Use column chromatography with silica gel or reverse-phase HPLC to isolate intermediates .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H/¹³C NMR identifies protons and carbons in the thiazolo-triazole core, benzhydrylpiperazine, and furan groups. Key signals:
  • Thiazole H (δ 7.2–7.5 ppm), furan H (δ 6.3–6.8 ppm) .
  • Piperazine carbons (δ 45–55 ppm) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the crowded aromatic region .
    • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺ at m/z 413.47 for C₂₀H₂₀FN₅O₂S) and fragmentation patterns .
    • X-ray Crystallography: Resolves stereochemistry of the benzhydrylpiperazine group .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays:
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Antimicrobial: Broth microdilution against S. aureus and E. coli (MIC determination) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) or inflammatory enzymes (COX-2) .
    • Controls: Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Substituent Variation:
  • Piperazine Modifications: Replace benzhydryl with 4-fluorophenyl or ethyl groups to reduce steric bulk .
  • Furan Replacement: Test thiophene or pyridine analogs to modulate electron density .
    • Biological Testing: Compare IC₅₀ values across analogs in kinase panels (e.g., JAK2, PI3K) .
    • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses in target proteins .

Q. What computational strategies can elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate interactions with GPCRs (e.g., 5-HT₂A receptor) over 100 ns trajectories to identify stabilizing residues .
  • QSAR Modeling: Develop regression models using descriptors (logP, polar surface area) to predict activity against cancer cell lines .
  • ADMET Prediction: Use SwissADME to assess blood-brain barrier penetration and CYP450 inhibition risks .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Reproducibility Checks:
  • Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Validate purity (>95% by HPLC) and stability (e.g., pH 7.4, 37°C for 24h) .
    • Orthogonal Assays: Confirm anticancer activity via both apoptosis (Annexin V) and cell cycle (PI staining) assays .
    • Meta-Analysis: Pool data from independent studies using fixed-effects models to identify consensus targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.